[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate
Description
The compound [(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-11-ene-6,2'-oxane]-16-yl] propanoate is a spirostan-type steroidal saponin derivative characterized by a complex pentacyclic backbone fused with a spiro-linked oxane ring. Key features include:
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate |
InChI |
InChI=1S/C30H46O4/c1-6-26(31)33-21-10-12-28(4)20(15-21)7-8-22-23(28)11-13-29(5)24(22)16-25-27(29)19(3)30(34-25)14-9-18(2)17-32-30/h11,18-22,24-25,27H,6-10,12-17H2,1-5H3/t18-,19+,20+,21+,22-,24?,25+,27+,28+,29+,30-/m1/s1 |
InChI Key |
JNKWUMSRMJDJAX-JICZHSRJSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2=CC[C@]4(C3C[C@H]5[C@@H]4[C@@H]([C@]6(O5)CC[C@H](CO6)C)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C(C1)CCC3C2=CCC4(C3CC5C4C(C6(O5)CCC(CO6)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate involves multiple steps, including the formation of the spiro structure and the introduction of the propanoate group. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
[(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
[(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(1S,4S,5’R,6R,7S,8R,9S,13S,16S,18S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2’-oxane]-16-yl] propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Calculated based on and propanoate addition.
Table 2: Physicochemical Properties
*Topological polar surface area retained from backbone; ester group minimally affects TPSA .
Mechanistic and Pharmacological Insights
- Propanoate vs. However, this may reduce solubility and require prodrug strategies for delivery.
- Biological Targets: Diol analogues (e.g., ) show affinity for nuclear receptors (NF-kappa-B) and enzymes (CYP3A4), while the propanoate derivative’s ester group may redirect activity toward esterase-sensitive pathways or hydrophobic binding pockets.
- Timosaponin AIII Comparison: The glycosylated derivative (Timosaponin AIII) exhibits marked anti-inflammatory activity due to polar sugar moieties enhancing solubility and target recognition . The propanoate derivative lacks this polarity but may offer metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
